![molecular formula C12H25NO5 B1394106 [2-(Octyloxy)ethyl]amine oxalate CAS No. 1211496-91-1](/img/structure/B1394106.png)

[2-(Octyloxy)ethyl]amine oxalate

Vue d'ensemble

Description

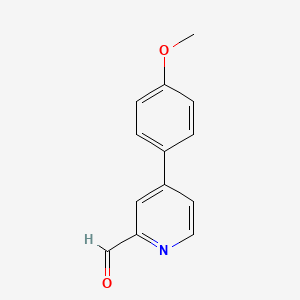

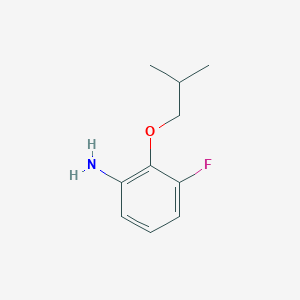

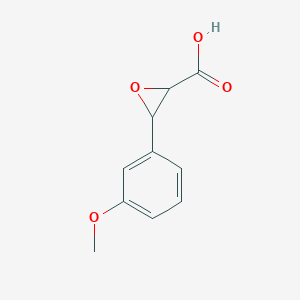

“[2-(Octyloxy)ethyl]amine oxalate” is a chemical compound that contains a total of 35 atoms, including 23 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom . The molecule contains a total of 34 bonds, including 11 non-Hydrogen bonds, 9 rotatable bonds, 1 primary aliphatic amine, and 1 aliphatic ether .

Molecular Structure Analysis

The molecular structure of “[2-(Octyloxy)ethyl]amine oxalate” includes the arrangement of atoms and the chemical bonds that hold the atoms together. The molecule contains a total of 34 bonds, including 11 non-Hydrogen bonds, 9 rotatable bonds, 1 primary aliphatic amine, and 1 aliphatic ether .Chemical Reactions Analysis

Primary (1°) amines react with diethyl oxalate forming N, N -oxamide, which is a solid. Secondary (2°) amines react with diethyl oxalate forming oxamic ester, which is a liquid .Physical And Chemical Properties Analysis

“[2-(Octyloxy)ethyl]amine oxalate” contains a total of 35 atoms, including 23 Hydrogen atoms, 10 Carbon atoms, 1 Nitrogen atom, and 1 Oxygen atom .Applications De Recherche Scientifique

- Application Summary : Poly(2-oxazoline)s have shown great potential in the biomedical field due to their highly tunable structure and function, excellent physical and biological properties . They are being used to develop the next generation of biomedical materials .

- Methods of Application : The 2-oxazoline monomer is initiated by an electrophile, undergoes cationic ring-opening, and is terminated by a nucleophile to obtain poly(2-oxazoline)s products . Functional groups can be introduced into monomers, initiators, and terminators, making the structure and function of poly(2-oxazoline)s highly adjustable and diverse .

- Results or Outcomes : Poly(2-oxazoline)s have been applied in areas such as drug delivery, protein modification, gene carriers, anti-fouling interface, cell sheet engineering, and hydrogel . They have shown more excellent stability and biological properties compared with the traditional gold standard poly(ethylene glycol) .

- Application Summary : Oxazoline is one of the most important five-membered heterocyclic species having one nitrogen and one oxygen in its backbone. It displays a large number of applications mainly in the field of pharmaceuticals, industrial, natural product chemistry, polymers and so on .

- Methods of Application : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results or Outcomes : Many oxazoline-based ring structures presently available are noticeable for their biological activities .

Biomedical Applications of Poly(2-oxazoline)s

Synthesis of Oxazolines

- Application Summary : Oxazolines are often used as ligands in transition metal catalysis due to their ability to easily form chelates . They are involved in a wide range of reactions, including asymmetric catalysis .

- Methods of Application : The oxazoline is coordinated to a transition metal, forming a catalyst that can facilitate various chemical reactions .

- Results or Outcomes : The use of oxazoline-based catalysts has led to improved reaction efficiencies and selectivities in a number of chemical transformations .

- Application Summary : The polymerization of 2-oxazolines to form poly(2-oxazoline)s is a well-studied reaction in polymer chemistry . These polymers have a wide range of applications due to their tunable properties .

- Methods of Application : The 2-oxazoline monomer undergoes a cationic ring-opening polymerization, initiated by an electrophile and terminated by a nucleophile .

- Results or Outcomes : Poly(2-oxazoline)s have found use in areas such as drug delivery, protein modification, gene carriers, anti-fouling interfaces, cell sheet engineering, and hydrogels .

Catalysis with Oxazolines

Polymerization of 2-Oxazolines

- Application Summary : Oxazoline moiety displays a large number of applications mainly in the field of pharmaceuticals . Many oxazoline-based ring structures presently available are noticeable for their biological activities .

- Methods of Application : Various synthetic protocols of oxazolines based on the substrates involved—as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .

- Results or Outcomes : Oxazoline-based compounds have been found to possess various biological properties, making them valuable in the development of new drugs .

- Application Summary : Oxazoline displays a large number of applications in industrial chemistry . They are used in the synthesis of polymers and other materials .

- Methods of Application : Oxazolines can be synthesized from a variety of substrates, including amino alcohols, carboxylic acids, and carbonyl compounds .

- Results or Outcomes : The resulting oxazoline-based materials have found use in a variety of industrial applications .

Pharmaceutical Applications of Oxazolines

Industrial Applications of Oxazolines

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-octoxyethanamine;oxalic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H23NO.C2H2O4/c1-2-3-4-5-6-7-9-12-10-8-11;3-1(4)2(5)6/h2-11H2,1H3;(H,3,4)(H,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFTJONXMASGVBP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCOCCN.C(=O)(C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[2-(Octyloxy)ethyl]amine oxalate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-{[4-(4-Fluorophenyl)-1H-pyrazol-3-yl]methyl}-N-methylamine](/img/structure/B1394032.png)

![2-[4-(Dimethylamino)butoxy]isonicotinic acid](/img/structure/B1394034.png)

methanone hydrochloride](/img/structure/B1394039.png)